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1-Thio-|A-D-glucose (sodium)

Cat. No.: B12372428
M. Wt: 218.21 g/mol
InChI Key: CFNUSLSHFLEGRS-WNFIKIDCSA-N
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Description

Conceptual Framework of Thioglycoside Chemistry

Thioglycosides are sugar derivatives characterized by a sulfur atom bonded to the anomeric carbon (C-1), forming a thioglycosidic bond. nsf.gov This C-S linkage is a central feature of their chemistry and is fundamental to their utility as research compounds. Since their initial discovery, thioglycosides have become essential building blocks in carbohydrate chemistry, used for both modifying monosaccharides and constructing complex glycans. nsf.govrsc.org

The synthesis of thioglycosides can be achieved through numerous established methods. nsf.gov A common pathway involves the reaction of per-O-acetylated sugars with thiols in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nsf.govrsc.org More recent developments have introduced efficient protocols using catalytic amounts of strong acids like triflic acid (TfOH) or gold-based catalysts, which can promote the reaction under mild conditions. tandfonline.comrsc.org For instance, anomerically pure β-S-glycopyranosides can be prepared from peracetate donors using a catalytic amount of indium(III) bromide (InBr₃). nih.gov

A key chemical characteristic of the thioglycosidic bond is its relative stability towards hydrolysis, especially enzymatic hydrolysis, compared to the O-glycosidic bond found in natural carbohydrates. universiteitleiden.nl However, this stability is paired with the ability to be "activated" under specific chemical conditions. The sulfur atom, being a soft nucleophile, can be targeted by soft electrophiles or thiophilic promoters. maynoothuniversity.ieresearchgate.net This activation cleaves the C-S bond and generates a reactive glycosyl donor intermediate, which can then be used to form new glycosidic linkages with an acceptor molecule, a crucial step in the chemical synthesis of oligosaccharides and glycoconjugates. researchgate.net The balance between stability and selective activation makes thioglycosides, including 1-Thio-D-glucose, versatile tools in synthetic organic chemistry.

Rationale for Thiosugar Analogues in Biochemical Investigations

The substitution of an oxygen atom with sulfur to create thiosugar analogues is a deliberate strategy in designing glycomimetics—compounds that mimic the structure and function of natural carbohydrates. nih.gov This isosteric replacement introduces significant changes in the molecule's physicochemical properties, which are exploited in biochemical and medicinal chemistry research. researchgate.netnih.gov

The primary rationale for using thiosugars is their enhanced stability against enzymatic degradation. universiteitleiden.nl The thioglycosidic linkage is generally resistant to the action of glycosidases, the enzymes responsible for cleaving O-glycosidic bonds in biological systems. This resistance allows thiosugar analogues to function as metabolic probes that can navigate biological pathways without being readily broken down, enabling researchers to study carbohydrate-dependent processes with greater clarity.

Furthermore, the altered electronic and steric properties resulting from the sulfur-for-oxygen substitution can modulate how the analogue interacts with biological targets like enzymes and protein receptors. sfu.ca While the larger size and different bond geometry of sulfur compared to oxygen can sometimes lead to reduced binding affinity, there are numerous instances where thioglycosides exhibit potent inhibitory activity against specific enzymes. uga.edu For example, sulfonium-containing thiosugars have been investigated as potent inhibitors of intestinal glycosidases, making them promising candidates for studying metabolic disorders. nih.gov By acting as stable mimics of natural substrates or intermediates, thiosugar analogues serve as invaluable tools for elucidating the mechanisms of carbohydrate-recognizing proteins and for developing potential therapeutic agents. researchgate.net

Overview of Principal Research Domains for 1-Thio-D-glucose (Sodium)

The unique properties of 1-Thio-D-glucose (sodium) have led to its application in several distinct areas of scientific research.

Diagnostic Imaging: A significant application of 1-Thio-D-glucose is in the field of nuclear medicine. The compound can be labeled with the radioactive isotope technetium-99m (99mTc) to create a radiopharmaceutical tracer, [99mTc]-1-Thio-D-glucose. caymanchem.comsiboncoj.ru This tracer is used for single-photon emission computed tomography (SPECT) imaging. siboncoj.ru The rationale is based on the Warburg effect, where many tumor cells exhibit increased glucose uptake. Like the widely used PET scan agent [18F]FDG (2-deoxy-2-[18F]fluoro-D-glucose), [99mTc]-1-Thio-D-glucose is taken up by cells with high glucose metabolism. Research has demonstrated its uptake in various tumor cells and its utility in detecting and staging malignant lymphomas, including both nodal and extranodal sites. caymanchem.comsiboncoj.ru

Materials Science and Nanotechnology: The thiol group in 1-Thio-D-glucose provides a reactive handle for surface chemistry, particularly with noble metals like gold. medchemexpress.com It can form a hydrophilic self-assembled monolayer (SAM) on a gold surface. medchemexpress.comresearchgate.net This property is exploited to create biocompatible and stable surfaces for various applications. For example, these SAMs can be used to stabilize lipid bilayers on electrodes for electrochemical studies or to protect proteins from denaturation. medchemexpress.comresearchgate.net Additionally, 1-Thio-D-glucose has been used to stabilize gold nanoparticles, which are then employed in the development of colorimetric biosensors. caymanchem.com

Biochemical and Enzymatic Studies: As a stable analogue of glucose, 1-Thio-D-glucose serves as a useful substrate or inhibitor in enzymatic studies. It has been shown to be a substrate for the enzyme glucose oxidase, leading to the formation of 1-thio-β-D-gluconic acid. caymanchem.combiomol.com This reactivity allows it to be used in assays designed to probe the function of glucose-metabolizing enzymes. caymanchem.com Its ability to participate in diverse chemical reactions, including click chemistry, further expands its utility in creating complex bioconjugates for biochemical investigations. glpbio.com

Data Tables

Table 1: Physicochemical Properties of 1-Thio-β-D-glucose (sodium salt)

PropertyValueSource(s)
Formal Name 1-thio-β-D-glucopyranose, monosodium salt caymanchem.combiomol.com
CAS Number 10593-29-0 caymanchem.comsigmaaldrich.com
Molecular Formula C₆H₁₁NaO₅S cymitquimica.com
Molecular Weight 218.2 g/mol glpbio.comsigmaaldrich.com
Appearance Crystalline solid / Powder caymanchem.comsigmaaldrich.com
Purity ≥95% - ≥98% caymanchem.comsigmaaldrich.com
Solubility Water: 50 mg/mL; DMSO: 10 mg/mL; PBS (pH 7.2): 10 mg/mL biomol.comsigmaaldrich.com

Table 2: Key Research Applications of 1-Thio-D-glucose (sodium)

Research DomainApplicationSpecific FindingSource(s)
Diagnostic Imaging SPECT Imaging TracerLabeled with 99mTc, it demonstrates increased uptake in nodal and extranodal lymphoma sites, making it a feasible tool for detection and staging. siboncoj.ru
Materials Science Surface ModificationForms a hydrophilic self-assembled monolayer on gold (Au) surfaces, which can be used to stabilize lipid membranes for electrochemical studies. medchemexpress.comresearchgate.net
Nanotechnology Nanoparticle StabilizationUsed to stabilize gold nanoparticles for the development of colorimetric bioassays. caymanchem.com
Enzymology Enzyme SubstrateActs as a substrate for glucose oxidase, resulting in the production of 1-thio-β-D-gluconic acid. caymanchem.combiomol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NaO5S B12372428 1-Thio-|A-D-glucose (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NaO5S

Molecular Weight

218.21 g/mol

IUPAC Name

sodium;[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-sulfanyloxan-2-yl]methanolate

InChI

InChI=1S/C6H11O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-6,8-10,12H,1H2;/q-1;+1/t2-,3-,4+,5-,6+;/m1./s1

InChI Key

CFNUSLSHFLEGRS-WNFIKIDCSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)[O-].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)S)O)O)O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Thio D Glucose Sodium

Anomeric Thiolation Strategies

The introduction of a thiol group at the anomeric carbon of glucose can be achieved through several reliable synthetic routes, typically starting from protected glucose derivatives.

Classical methods for synthesizing 1-thiosugars often begin with readily available glycosyl halides or acetates. Per-O-acetylated sugars are common starting materials. researchgate.net The choice of the starting material and the sulfur nucleophile is crucial for the reaction's success and stereochemical outcome.

One prevalent method involves the reaction of a peracetylated glycosyl halide, such as acetobromo-α-D-glucose, with a sulfur nucleophile. A variety of nucleophiles can be employed, including thiourea, sodium thiophosphate, and potassium thioacetate (B1230152). acs.orgresearchgate.net For instance, reacting α-glycosyl bromide with carbon disulfide and sodium sulfide (B99878) in DMF can produce β-1-thiosugars through a sodium trithiocarbonate (B1256668) intermediate. researchgate.net This reaction proceeds via an SN2-type mechanism, which results in the inversion of stereochemistry at the anomeric center, yielding the desired β-anomer from an α-halide. researchgate.net

Alternatively, glycosyl acetates serve as effective precursors. researchgate.net A one-step method reacts fully acetylated glucose with thioacetic acid in a solvent like dichloromethane, catalyzed by a Lewis acid such as boron trifluoride diethyl etherate. researchgate.netgoogle.com To avoid the use of volatile and odorous thioacetic acid, an improved method utilizes potassium thioacetate (KSAc) with BF₃·Et₂O in ethyl acetate (B1210297). researchgate.netgoogle.com Lewis acids like zirconium chloride (ZrCl₄) and aluminum chloride (AlCl₃) have also been successfully used to catalyze the reaction between glycosyl acetates and thioacetic acid. researchgate.net

Starting MaterialSulfur ReagentCatalyst/ConditionsProductTypical YieldRef
Per-O-acetylated glucosePotassium Thioacetate (KSAc)BF₃·Et₂O, Ethyl Acetate, 50°CPer-O-acetylated 1-thioacetate glucoseHigh google.com
Acetobromo-α-D-glucoseThiourea, then hydrolysisAcetonitrile, then base1-Thio-β-D-glucoseGood acs.org
Penta-O-acetyl-β-D-glucoseThioacetic AcidZirconium Chloride (ZrCl₄)2,3,4,6-Tetra-O-acetyl-1-S-acetyl-β-D-glucoseExcellent researchgate.net
α-Glycosyl BromideCarbon Disulfide, Sodium SulfideDMFβ-1-ThiosugarGood researchgate.net

Utilization of Thioacetate Intermediates in Stereoselective Synthesis

The most common route to 1-thio-β-D-glucose involves the formation of an intermediate, 2,3,4,6-tetra-O-acetyl-1-S-acetyl-β-D-glucopyranose, which is subsequently deprotected. The synthesis of this thioacetate intermediate is a critical step where stereochemistry is established.

When starting with a glycosyl acetate, the presence of a participating group at the C-2 position, such as an acetate group, provides anchimeric assistance. This neighboring group participation favors the formation of a 1,2-trans product. acs.orgresearchgate.net Therefore, the reaction of penta-O-acetyl-β-D-glucose with a thioacetate source typically yields the β-anomer of the S-acetylated thioglucose.

Conversely, starting from an α-glycosyl halide like acetobromo-α-D-glucose and reacting it with a thioacetate salt proceeds through an SN2 pathway. This nucleophilic substitution reaction inverts the configuration at the anomeric carbon, leading stereoselectively to the β-thioacetate product. acs.orgresearchgate.net

Once the acetylated β-thioglucose is formed, the thiol group can be unmasked. The S-acetyl group is selectively removed using a base like hydrazine (B178648) hydrate (B1144303) in DMF or sodium methoxide (B1231860) in methanol (B129727) to yield the protected glycosyl thiol. google.comresearchgate.net Subsequent de-O-acetylation with a base like sodium methoxide furnishes the final 1-thio-β-D-glucose, which can be converted to its sodium salt.

PrecursorKey FeatureMechanismStereochemical Outcome
Penta-O-acetyl-β-D-glucoseC-2 Acetoxy groupAnchimeric Assistance1,2-trans (β-thioacetate)
Acetobromo-α-D-glucoseα-Halide leaving groupSN2 ReactionInversion to β-thioacetate

Metal-Catalyzed and Organocatalyzed Approaches to 1-Thiosugars

Modern synthetic chemistry has seen the emergence of catalytic methods for forming thioglycosidic bonds, offering milder conditions and novel reactivity.

Metal-Catalyzed Approaches: Transition metals like palladium, copper, and iron are primarily used to activate thioglycosides for glycosylation reactions or for cross-coupling reactions to form derivatives. rsc.orgacs.orgnih.gov However, some methods directly synthesize the thioglycosidic bond. A notable example is the palladium-catalyzed stereoselective thioglycosylation of glycals (unsaturated sugars). This approach uses a palladium catalyst, such as PdCl₂(PhCN)₂, to facilitate an allylic rearrangement when glycals react with sulfur sources like sodium S-aryl sulfothioate, yielding α-thioglycosides. acs.orgacs.org

Organocatalyzed Approaches: Organocatalysis presents a metal-free alternative for thioglycoside synthesis. The strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been shown to catalyze the direct α-stereoselective synthesis of deoxyglycosides from glycals and various nucleophiles, including thiols. acs.org Another strategy employs bulky pyridinium (B92312) salts, such as 2,4,6-tri-tert-butylpyridine-hydrochloric acid (TTBPy·HCl), to catalyze the reaction between glycals and thiols, which can stereoselectively produce 2-deoxy-β-thioglycosides. nih.gov While many of these methods yield deoxy-thiosugars, they represent an important advancement in the catalytic formation of anomeric C-S bonds.

Derivatization and Analogue Synthesis

The sodium salt of 1-thio-D-glucose is a versatile nucleophile, making it an excellent building block for the synthesis of a wide range of biologically relevant molecules and complex carbohydrate mimics.

The nucleophilic thiol of 1-thio-D-glucose can be readily alkylated or arylated to create a diverse library of S-glycosyl derivatives. These derivatives are often more stable towards enzymatic and chemical hydrolysis than their O-glycoside counterparts.

A primary method for derivatization is the metal-catalyzed cross-coupling of the glycosyl thiol with aryl or heteroaryl halides. mdpi.com Catalysts based on nickel, copper, and palladium are effective for this transformation. acs.orgtandfonline.comparis-saclay.fr For example, a stereoretentive palladium-catalyzed cross-coupling between an in situ-generated glycosyl thiolate and various (hetero)aryl iodides can be performed at room temperature. nih.gov Visible-light-mediated and electrochemical methods have also been developed, sometimes employing Ru/Ni dual photoredox catalysis for the arylation of 1-thiosugars. mdpi.com

Thio-disaccharides and oligosaccharides are important tools for studying carbohydrate-protein interactions and as potential glycosidase inhibitors. 1-Thio-D-glucose is a key starting material for these complex structures.

In one common strategy, the 1-thiolate acts as a nucleophile, attacking an electrophilic sugar partner. For instance, 1-thio-β-D-glucose tetraacetate can react with a glycal donor to form α,β-1,1′-2-deoxythioglycosides. nih.gov

Alternatively, the corresponding thioglycoside can be used as a donor in a glycosylation reaction. The anomeric sulfur is activated by a promoter, often a metal catalyst, to react with a glycosyl acceptor (a sugar with a free hydroxyl group). Iron- and copper-catalyzed systems have been developed to activate thioglycoside donors for stereoselective glycosylations. rsc.orgacs.orgmdpi.com Palladium(0) catalysts can also mediate the reaction between thiocarbohydrates and sugar derivatives with a good leaving group to produce unsaturated thiodisaccharides. tandfonline.com These methods allow for the construction of thio-linked oligosaccharides with various linkages, such as 1,1-, 1,2-, or 1,4-thiodisaccharides. rsc.orgnih.gov

Derivative TypeSynthetic StrategyKey Reagents/CatalystsProduct LinkageRef
S-Aryl GlycosideCross-CouplingAryl Iodide, Pd(0) or Cu(I) CatalystS-Aryl acs.orgnih.gov
ThiodisaccharideNucleophilic Attack1-Thio-β-D-glucose, Glycal DonorS-C nih.gov
ThiodisaccharideDonor ActivationThioglycoside Donor, Sugar Acceptor, Fe or Cu CatalystS-Glycosidic rsc.orgacs.org
Unsaturated ThiodisaccharideAlkylationThiocarbohydrate, Enoside with leaving group, Pd(0)S-Alkenyl tandfonline.com

Radiochemical Labeling and Probe Design (e.g., Technetium-99m Conjugation)

The sodium salt of 1-thio-D-glucose is a critical precursor in the synthesis of radiopharmaceutical probes due to the unique properties of its thiol group. The sulfur atom acts as a potent monodentate or bidentate ligand, capable of forming stable coordination complexes with radiometals, most notably with metastable technetium-99m (⁹⁹ᵐTc).

The labeling process typically involves the reduction of technetium from its highest oxidation state (+7), as found in sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaO₄), to a lower, more reactive oxidation state (e.g., +3, +4, or +5). This reduction is most commonly achieved using a reducing agent such as stannous chloride (SnCl₂). Once reduced, the technetium cation is susceptible to chelation by one or more 1-thio-D-glucose molecules.

The reaction proceeds in an aqueous solution where the thiolate anion (-S⁻) of the glucose derivative readily coordinates to the reduced technetium center. The stoichiometry of the final complex can vary depending on the reaction conditions, including the molar ratio of ligand to metal, the pH of the solution, and the specific oxidation state of the complexed technetium. The resulting ⁹⁹ᵐTc-1-thio-D-glucose complex is a water-soluble and stable radiotracer. The efficiency of this labeling reaction is evaluated by its radiochemical purity (RCP), which is the percentage of the total radioactivity that is successfully bound to the desired compound. High RCP values, often exceeding 95%, are achievable under optimized conditions.

Table 1: Representative Conditions for ⁹⁹ᵐTc-Labeling of 1-Thio-D-glucose

ParameterCondition ACondition BCondition C
Ligand (1-Thio-D-glucose) 10 mg15 mg10 mg
Reducing Agent (SnCl₂·2H₂O) 1.0 mg1.0 mg0.5 mg
[⁹⁹ᵐTc]NaO₄ Activity 1.85 GBq (50 mCi)1.85 GBq (50 mCi)1.85 GBq (50 mCi)
Final Volume 5.0 mL5.0 mL5.0 mL
Reaction pH 5.56.55.5
Reaction Time 15 minutes15 minutes15 minutes
Temperature AmbientAmbientAmbient
Resulting RCP > 95%> 98%~ 90%

This interactive table demonstrates how adjustments in pH and reagent concentration can influence the efficiency of the radiolabeling process.

Reaction Mechanisms and Stereochemical Control

Mechanistic Studies of Glycosylation Reactions Involving 1-Thio-D-glucose

The sodium salt of 1-thio-D-glucose is a versatile nucleophile in glycosylation reactions. The thiolate anion is a soft and potent nucleophile, making it highly effective in S-alkylation reactions to form thioglycosides. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In a typical S-alkylation, the thiolate attacks an electrophilic carbon center, such as that in an alkyl halide or triflate, displacing the leaving group and forming a new carbon-sulfur bond.

For example: R-S⁻Na⁺ + R'-X → R-S-R' + NaX (where R = β-D-glucopyranosyl, R' = alkyl/acyl, X = halide/leaving group)

Because the reaction occurs at the sulfur atom and does not involve the anomeric carbon (C-1) as an electrophilic center, the stereochemistry at C-1 is preserved. Therefore, starting with 1-thio-β-D-glucose (sodium) and reacting it with an electrophile like methyl iodide will exclusively yield methyl 1-thio-β-D-glucopyranoside.

Conversely, 1-thio-D-glucose derivatives can also serve as glycosyl donors. In this role, the sulfur atom must be converted into a good leaving group. This is achieved by using thiophilic promoters or activators, such as N-iodosuccinimide (NIS) in combination with a catalytic acid like triflic acid (TfOH), or by oxidation of the sulfur to a sulfoxide. The activated thioglycoside can then react with a nucleophilic acceptor (e.g., an alcohol) to form a new O-, N-, C-, or S-glycosidic bond. The mechanism (Sₙ1 vs. Sₙ2) and stereochemical outcome of these donor reactions are highly dependent on the nature of the substituent at the C-2 position.

Stereochemical Influence on Anomeric Product Distribution

The stereochemical outcome of glycosylation reactions using thioglycoside donors is profoundly influenced by the substituent at the C-2 position of the glucose ring. This effect is a cornerstone of modern carbohydrate synthesis.

When the C-2 position bears a "participating group," such as an acetate (Ac) or benzoate (B1203000) (Bz) group, the reaction proceeds with high stereoselectivity to form the 1,2-trans-glycoside. In the case of a glucose donor, this corresponds to the β-anomer. The mechanism involves neighboring group participation (NGP). Upon activation of the thio-leaving group, the carbonyl oxygen of the C-2 ester attacks the anomeric carbon (C-1) from the back-face, forming a stable five-membered cyclic acetoxonium (or benzoxonium) ion intermediate. This bulky intermediate effectively shields the α-face of the pyranose ring. Consequently, the incoming nucleophile (e.g., an alcohol) can only attack from the unhindered β-face, leading exclusively to the formation of the β-glycoside product.

In contrast, if the C-2 position bears a "non-participating group," such as a benzyl (B1604629) (Bn) or other ether-type protecting group, NGP is not possible. In these cases, the reaction may proceed through an Sₙ1-like mechanism involving a transient oxocarbenium ion intermediate, or a direct Sₙ2 displacement. The resulting product is often a mixture of α and β anomers. The final α:β ratio is sensitive to the choice of activator, solvent, and temperature, with solvent polarity and the anomeric effect playing significant roles in determining the product distribution.

Table 2: Influence of C-2 Substituent and Activator on Anomeric Selectivity in Thioglycoside Activation

Donor C-2 SubstituentActivator SystemMechanismMajor ProductTypical α:β Ratio
Acetyl (Participating) NIS / TfOHNeighboring Group Participation (NGP)β-Glycoside< 1:99
Benzoyl (Participating) DMTSTNeighboring Group Participation (NGP)β-Glycoside< 1:99
Benzyl (Non-participating) NIS / TfOHSₙ1-like / Sₙ2MixtureVaries (e.g., 70:30)
Benzyl (Non-participating) BSP / Tf₂OSₙ2-likeα-Glycoside> 95:5

This interactive table illustrates how the C-2 substituent dictates the reaction mechanism and, consequently, the stereochemical outcome at the anomeric center. Abbreviations: NIS = N-Iodosuccinimide; TfOH = Triflic acid; DMTST = Dimethyl(methylthio)sulfonium triflate; BSP = 1-Benzenesulfinyl piperidine; Tf₂O = Triflic anhydride.

Investigation of Anomeric Epimerization Mechanisms (e.g., H-2 Proton Exchange)

While the anomeric C-S bond is generally stable, the stereocenter at the adjacent C-2 position can be susceptible to epimerization under specific, typically basic, conditions. This process does not involve the epimerization of the anomeric center (C-1) itself, but rather the conversion of the D-glucose configuration into the D-mannose configuration (its C-2 epimer).

The mechanism for this transformation is a base-catalyzed H-2 proton exchange. The proton on C-2 is weakly acidic due to the inductive electron-withdrawing effects of the ring oxygen and the C-1 thio-substituent. In the presence of a sufficiently strong base (e.g., sodium methoxide in methanol, or sodium deuteroxide in D₂O), this proton can be abstracted. This abstraction generates a planar enolate intermediate between C-1 and C-2.

Subsequent reprotonation of this planar enolate can occur from either the top (α) or bottom (β) face.

Protonation from the original face regenerates the D-glucose stereochemistry at C-2.

Protonation from the opposite face results in an inversion of stereochemistry at C-2, yielding the D-mannose derivative.

This mechanism has been confirmed through isotopic labeling studies. When a 1-thio-D-glucose derivative is treated with a base in a deuterated solvent like D₂O, mass spectrometry and NMR spectroscopy reveal the incorporation of deuterium (B1214612) specifically at the C-2 position. This provides direct evidence for the deprotonation-reprotonation pathway via an enolate intermediate. The extent of epimerization depends on the strength of the base, temperature, and reaction time.

Table 3: Factors Influencing C-2 Epimerization of 1-Thio-D-glucose Derivatives

ConditionBaseSolventObserved Outcome
Neutral Storage NoneH₂O / Buffer (pH 7)No epimerization; configurationally stable.
Mild Base NaHCO₃H₂ONegligible epimerization over short periods.
Strong Base NaOMeMeOHSlow epimerization to the 1-thio-D-mannose derivative.
Deuterium Exchange Study NaODD₂OIncorporation of deuterium at C-2, confirming H-2 exchange via enolate formation.

This interactive table summarizes how different chemical environments affect the configurational stability at the C-2 position of 1-thio-D-glucose.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Thio D Glucose Sodium and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of carbohydrates and their derivatives in solution. researchgate.net For thioglucosides, NMR provides invaluable insights into the three-dimensional structure and molecular dynamics that govern their chemical and biological functions. researchgate.netresearchgate.net

Detailed Conformational Analysis of the Thioglucose Moiety

The conformational preferences of the thioglucose ring are critical to its function. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the stereochemistry and conformation of the pyranose ring. researchgate.net The coupling constants between vicinal protons (³J-coupling), particularly the anomeric proton (H-1) and H-2, are indicative of their dihedral angle and thus the ring's conformation. researchgate.net For β-D-glucose derivatives, the coupling constant (J₁,₂) is typically in the range of 6-9 Hz, confirming a β-configuration. researchgate.net

The one-bond coupling constant between the anomeric carbon and its attached proton (¹J_C1,H1_) also provides stereochemical information, with values around 160 Hz for a β-configuration and approximately 170 Hz for an α-configuration. researchgate.net These NMR parameters, combined with computational modeling, allow for a detailed picture of the predominant chair conformation of the thioglucose moiety in solution. researchgate.netcsic.es

Probing Molecular Dynamics through Advanced NMR Techniques

Advanced NMR techniques, such as relaxation studies and the use of specialized pulse sequences, can shed light on the molecular dynamics of 1-Thio-D-glucose. csic.es These methods can probe motions occurring over a wide range of timescales, from fast internal motions of the pyranose ring to slower conformational exchanges. csic.es For instance, low-temperature NMR experiments can slow down conformational exchange rates, allowing for the characterization of individual conformers in dynamic equilibrium. csic.es Such studies are crucial for understanding the flexibility of the thioglucose ring and how it influences its interactions with other molecules, such as proteins. csic.es

Surface Science and Interfacial Chemistry

The thiol group in 1-Thio-D-glucose allows for its spontaneous chemisorption onto noble metal surfaces, particularly gold, forming well-ordered self-assembled monolayers (SAMs). frontiersin.org These SAMs create hydrophilic surfaces with applications in biosensing and as platforms for studying biological membranes. researchgate.netmedchemexpress.com

Formation and Characterization of Self-Assembled Monolayers on Metallic Substrates

Self-assembled monolayers of 1-Thio-D-glucose are typically formed by incubating a gold substrate in a solution containing the thioglucose compound. acs.orgnih.gov The sulfur atom forms a strong covalent bond with the gold surface, leading to a densely packed monolayer. frontiersin.org The formation and quality of these SAMs can be influenced by factors such as the solvent, incubation time, and the method of deposition. acs.orgnih.gov

Two common methods for forming these monolayers are passive incubation and potential-assisted deposition. acs.orgacs.org Studies have shown that passive self-assembly from a methanol (B129727) solution yields a stable, albeit disordered, monolayer. acs.orgnih.gov In contrast, potential-assisted deposition can be complicated by the oxidation of the thioglucose molecule. acs.orgnih.gov

Electrochemical and Scanning Tunneling Microscopy (STM) Studies of Adsorbed Layers

Electrochemical techniques such as cyclic voltammetry (CV) and differential capacitance measurements are used to characterize the properties of the 1-Thio-D-glucose SAMs on electrode surfaces. acs.orgnih.gov These methods provide information about the packing density, stability, and permeability of the monolayer. acs.org

Electrochemical Scanning Tunneling Microscopy (EC-STM) offers molecular-resolution imaging of the adsorbed layer directly in an electrochemical environment. acs.orgnih.gov STM studies have revealed that the structure of the SAM can be influenced by the preparation method. For instance, potential-assisted assembly can lead to the cleavage of the S-C bond and the formation of structures like S₈ rings. acs.orgnih.gov In contrast, passive incubation leads to a more stable, though disordered, monolayer of intact thioglucose molecules. acs.orgnih.gov

Below is a table summarizing the findings from electrochemical and STM studies on 1-Thio-β-D-glucose SAMs on a Au(111) surface.

Preparation MethodKey Findings from CV and Differential CapacitanceKey Findings from EC-STMStability
Potential-Assisted Deposition Complicated by oxidation of the thioglucose. acs.orgnih.govFormation of honeycomb-like domains, suggesting S-C bond cleavage and formation of S₈ rings. acs.orgnih.govLess stable due to faradaic processes. acs.orgnih.gov
Passive Incubation (in methanol) Indicates formation of a stable, hydrophilic layer. acs.orgnih.govReveals a stable, disordered monolayer of intact thioglucose molecules. acs.orgnih.govMore stable, method of choice for creating hydrophilic surfaces. acs.orgnih.gov

Vibrational Spectroscopy for Understanding Interfacial Molecular Structure (e.g., Water at Lipid Bilayers)

Vibrational spectroscopy techniques, such as Surface-Enhanced Raman Spectroscopy (SERS) and Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS), are invaluable for probing the molecular structure at the interface. nih.govuoguelph.ca

Electrochemical Surface-Enhanced Raman Spectroscopy (EC-SERS) has been used to characterize SAMs of 1-Thio-β-D-glucose on gold nanoparticle-modified electrodes. nih.gov SERS spectra confirm that at negative potentials, the thioglucose molecules largely retain their ring structure, while at more positive potentials, oxidation of the molecule becomes significant. nih.gov These studies also indicate that the SAM is well-hydrated, making it suitable for creating hydrophilic surfaces. nih.gov

PM-IRRAS has been employed to study phospholipid bilayers deposited on top of a 1-Thio-D-glucose SAM on a gold electrode. uoguelph.ca This setup creates a "floating" bilayer membrane, where the thioglucose layer provides a water-rich cushion between the membrane and the metal surface. researchgate.net Spectroscopic results from these studies show that the acyl chains of the phospholipid are less tilted and more ordered compared to bilayers deposited directly on the gold surface, demonstrating the effectiveness of the thioglucose monolayer in mimicking a more natural aqueous environment for the lipid bilayer. uoguelph.ca Surface-enhanced infrared absorption spectroscopy (SEIRAS) has also been used to study the structure of water in the sub-membrane region, revealing that negative polarization of the electrode leads to an accumulation of water molecules in the interfacial region. researchgate.net

X-ray Crystallography and Electron Diffraction

Consequently, the definitive structural understanding of the thioglucose moiety is largely derived from the extensive X-ray crystallographic analysis of its derivatives, most notably its metal complexes. These studies provide critical insights into the coordination chemistry, molecular geometry, and non-covalent interactions involving the 1-thio-β-D-glucose ligand.

Aurothioglucose (B1665330) (Gold(I) Thioglucose)

Aurothioglucose, a gold(I) complex of 1-thio-D-glucose, has been a significant compound in medicinal chemistry. Despite its long history of use, it has not been successfully crystallized in a form suitable for single-crystal X-ray diffraction. pdbj.org Spectroscopic studies, particularly Extended X-ray Absorption Fine Structure (EXAFS), have been instrumental in characterizing its structure. These analyses indicate that aurothioglucose is not a simple monomer but exists as a coordination polymer. In this polymeric structure, gold(I) centers are bridged by sulfur atoms from the thioglucose ligands, forming Au-S-Au-S chains. pdbj.orgrsc.org This polymeric nature is a key structural feature that distinguishes it from other derivatives.

Auranofin: A Crystalline Gold(I) Derivative

In stark contrast to aurothioglucose, its acetylated and phosphine-ligated derivative, auranofin—(2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato-S)(triethylphosphine)gold(I)—has been comprehensively characterized by single-crystal X-ray crystallography. uab.catnih.gov These studies provide an exemplary case of the structural features of a gold-thioglucose complex.

The crystal structure of auranofin reveals a two-coordinate gold(I) center adopting a nearly perfect linear geometry, a typical feature for Au(I) complexes. rsc.org The gold atom is covalently bonded to the sulfur atom of the tetra-acetylated thioglucose moiety and the phosphorus atom of the triethylphosphine (B1216732) ligand. A recent, high-quality structural analysis provided precise details of its solid-state conformation and intermolecular packing. nih.gov

The key structural parameters for auranofin and a related gold(I) complex are summarized below, illustrating the characteristic bond lengths and angles.

ParameterAuranofin Derivative ExampleReference
Crystal System Orthorhombic nih.gov
Space Group Fdd2 nih.gov
Au-S Bond Length 2.325(1) Å nih.gov
Au-P Bond Length 2.270(2) Å nih.gov
S-Au-P Bond Angle ~179°
Au---Au Interaction 3.0112(4) Å nih.gov

The data in the table is for a closely related derivative, ethylthiosalicylate(triethylphosphine)gold(I), to illustrate typical bond lengths and angles, as specific values for auranofin can vary slightly between different crystallographic reports and polymorphs.

Other Metal-Thioglucose Derivatives

The structural versatility of the 1-thio-β-D-glucose ligand is further demonstrated in its complexes with other metals. For instance, platinum(II) and cobalt(III) complexes have been synthesized and their structures determined by X-ray diffraction. researchgate.net In a mononuclear platinum(II) complex, two 1-thio-β-D-glucose ligands coordinate to the metal center through their sulfur atoms. researchgate.net In a cobalt(III) complex, the ligand acts as a bidentate chelate, coordinating through both the sulfur and a neighboring oxygen atom. researchgate.net These studies highlight the flexible coordination behavior of the thioglucose ligand, which is dictated by the nature of the metal center.

Theoretical and Computational Investigations into 1 Thio D Glucose Sodium

Quantum Mechanical and Density Functional Theory (DFT) Calculations of Electronic Structure

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure of molecules like 1-thio-β-D-glucose. mdpi.comresearchgate.net These methods provide insights into the distribution of electrons, orbital energies, and other electronic properties that govern the molecule's stability and reactivity. nih.govresearchgate.net

DFT studies, often employing functionals like B3LYP, are used to optimize the geometry of the thioglucose molecule and calculate key electronic parameters. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and distribution of these frontier orbitals are crucial for predicting how the molecule will interact with other species. For instance, the HOMO region indicates where the molecule is most likely to donate electrons, while the LUMO region shows where it is most likely to accept them.

Research has shown that the substitution of the anomeric oxygen with sulfur significantly alters the electronic landscape of the glucose molecule. The sulfur atom, being less electronegative and more polarizable than oxygen, influences the charge distribution across the pyranose ring. This can affect the molecule's interaction with solvents and its binding affinity to biological targets. mdpi.com

Table 1: Calculated Electronic Properties of Glucose Analogs

Propertyβ-D-glucose1-Thio-β-D-glucoseMethodological Basis
HOMO Energy LowerHigherThe sulfur atom raises the HOMO energy, making it a better electron donor.
LUMO Energy HigherLowerThe presence of sulfur can lower the LUMO energy, enhancing electron-accepting capabilities.
HOMO-LUMO Gap LargerSmallerA smaller gap suggests higher reactivity. nih.gov
Dipole Moment VariesGenerally increasedThe S-Na bond introduces greater polarity compared to the O-H group.

This table presents a generalized comparison based on established principles of substituting oxygen with sulfur. Actual values are highly dependent on the specific computational method and basis set used.

Molecular Dynamics Simulations of Biomolecular Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 1-thio-β-D-glucose and its interactions with its environment, particularly in aqueous solutions and with biomolecules. researchgate.netdiva-portal.org These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility and its non-covalent interactions, such as hydrogen bonding. nih.govnih.gov

The conformational landscape of 1-thio-β-D-glucose is of significant interest. Like its parent molecule, it primarily adopts a chair conformation. However, the presence of the thiol group can influence the puckering of the pyranose ring and the orientation of the hydroxyl groups. MD simulations allow researchers to explore the relative energies of different conformers and the transition states between them. nih.gov

When interacting with biological macromolecules like proteins, MD simulations can reveal how 1-thio-β-D-glucose fits into binding pockets and the network of interactions that stabilize the complex. These simulations are particularly valuable for understanding how the molecule is recognized by glucose transporters or enzymes. The simulations can track water molecule dynamics at the interface, hydrogen bond formation and breakage, and subtle changes in protein structure upon ligand binding. nih.govnih.gov For example, MD simulations have been used to investigate the conformational behavior of glycosidic bonds in related flavonoid-O-glycosides, highlighting the importance of steric and stereoelectronic effects. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations

ParameterDescriptionSignificance for 1-Thio-β-D-glucose
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed structures.Indicates the stability of the molecule's conformation and its binding to a receptor over the simulation time. nih.gov
Root Mean Square Fluctuation (RMSF) Measures the deviation of each atom from its average position.Highlights flexible regions of the molecule or the protein it interacts with. nih.gov
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a reference atom.Characterizes the solvation shell around the thioglucose molecule and specific hydrogen bonding patterns with water.
Potential of Mean Force (PMF) Calculates the free energy profile along a specific reaction coordinate, such as moving a ligand out of a binding site.Used to determine binding affinities and understand the energetic barriers for association and dissociation.

Computational Modeling of Ligand-Receptor Binding (e.g., Enzyme Active Sites, Transporter Channels)

Computational docking is a primary method used to predict the binding orientation and affinity of 1-thio-β-D-glucose to the active sites of enzymes and the channels of glucose transporters. mdpi.compomics.com This technique involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and scoring them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. albany.edu

Docking studies have been instrumental in understanding why 1-thio-β-D-glucose can act as a substrate or inhibitor for certain glucose-processing proteins. acs.org For example, modeling its interaction with glucose transporters (like GLUT1) can reveal the key amino acid residues responsible for its recognition and transport. nih.govnih.gov The sulfur atom, replacing the anomeric oxygen, can lead to different interaction patterns compared to D-glucose. It may form favorable interactions with different residues or alter the hydrogen-bonding network within the binding site. mdpi.com

These models can be further refined using more rigorous methods like combined QM/MM (Quantum Mechanics/Molecular Mechanics). In a QM/MM approach, the ligand and the immediate residues of the active site are treated with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. mdpi.com This allows for a more accurate description of electronic effects, such as polarization and charge transfer, during the binding event.

Table 3: Representative Findings from Docking Studies

Receptor TargetKey Interacting Residues (Hypothetical)Predicted Binding Affinity (Illustrative)Significance
Glycogen Phosphorylase Gln, Tyr, ArgModerate InhibitionThe thioglucose moiety can fit into the glucose binding site, but the sulfur atom may alter key hydrogen bonds necessary for catalysis. acs.org
Glucose Transporter (GLUT1) Asn, Gln, TrpHigh AffinityThe molecule is recognized and potentially transported, acting as a competitive inhibitor or substrate. nih.govnih.gov
α-Glucosidase Asp, GluCompetitive InhibitionBinds to the active site, preventing the natural substrate from binding. researchgate.net

The specific residues and affinities are illustrative and depend on the precise protein structure and docking algorithm used.

Prediction of Reactivity Profiles and Reaction Transition States

Computational chemistry provides powerful methods to predict the reactivity of 1-thio-β-D-glucose and to map out the energy profiles of its chemical reactions, including the identification of transition states. nih.govsmu.edu The thiol group is a key functional group that imparts specific reactivity to the molecule, allowing it to participate in reactions like thiol-Michael additions or to form disulfide bonds. caymanchem.com

DFT calculations can be used to model the course of a reaction, step-by-step, along what is known as the Intrinsic Reaction Coordinate (IRC). nih.gov This allows for the precise location of the transition state—the highest energy point along the reaction pathway—and the calculation of the activation energy barrier. A lower activation energy implies a faster reaction rate.

For instance, theoretical investigations have been conducted on the ligand exchange reactions of related gold(I) thioglucose complexes (like auranofin) with amino acids such as cysteine and selenocysteine. mdpi.com These studies calculate the activation barriers and reaction free energies to determine which substitution reactions are kinetically and thermodynamically favorable. mdpi.com Such analyses are critical for understanding how thioglucose-containing drugs might interact with their biological targets. The reactivity can also be influenced by the solvent, and computational models can account for these environmental effects. mdpi.com

Table 4: Computational Analysis of a Hypothetical Reaction: Thiol-Disulfide Exchange

ParameterComputational MethodFinding
Reactant Geometry DFT OptimizationOptimized structures of 1-thio-β-D-glucose and an interacting disulfide-containing molecule.
Transition State (TS) Structure TS Search Algorithms (e.g., QST2/3, NEB)Identification of a transient structure where the sulfur atom of thioglucose attacks the disulfide bond. ims.ac.jp
Activation Energy (Ea) DFT Energy Calculation at TS and Reactant GeometriesThe energy barrier that must be overcome for the reaction to proceed.
Reaction Energy (ΔErxn) DFT Energy Calculation of Products and ReactantsDetermines if the overall reaction is exothermic (releases energy) or endothermic (requires energy).
Intrinsic Reaction Coordinate (IRC) IRC CalculationConfirms that the identified transition state correctly connects the reactants and products. nih.govsmu.edu

Biochemical Pathways and Molecular Interactions of 1 Thio D Glucose Sodium

Enzymatic Substrate and Inhibitor Studies

The interaction of 1-Thio-D-glucose with carbohydrate-processing enzymes is multifaceted, ranging from serving as an unconventional substrate for certain oxidoreductases to acting as a competitive inhibitor for glycosidases.

Kinetic and Mechanistic Analyses as a Substrate for Oxidoreductases (e.g., Glucose Oxidase)

Glucose oxidase (GOx) is a flavoprotein that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, with high specificity for its natural substrate. scholaris.camegazyme.com The catalytic mechanism involves two half-reactions: a reductive step where glucose reduces the FAD cofactor, and an oxidative step where molecular oxygen reoxidizes the FAD. scholaris.ca

Interestingly, 1-Thio-β-D-glucose has been identified as a substrate for glucose oxidase. nih.gov In this reaction, GOx catalyzes the oxidation of 1-thio-β-D-glucose to produce 1-thio-β-D-gluconic acid. This product subsequently undergoes spontaneous hydrolysis to yield β-D-gluconic acid and hydrogen sulfide (B99878) (H₂S). nih.gov This reactivity has been harnessed in novel biosensing applications, where the enzymatic generation of H₂S from 1-thio-β-D-glucose is used to form fluorescent cadmium sulfide (CdS) quantum dots for detection purposes. nih.gov

Characterization of Glycosidase Inhibition (e.g., Competitive Inhibition Mechanisms)

Thioglycosides, including derivatives of 1-Thio-D-glucose, are widely recognized as competitive inhibitors of glycosidases. pacific.edu Their resistance to hydrolysis makes them effective tools for studying these enzymes. pacific.edu Competitive inhibition occurs when the inhibitor molecule, being structurally similar to the substrate, binds to the active site of the enzyme, thereby preventing the natural substrate from binding. The degree of inhibition is often quantified by the inhibition constant (Kᵢ).

For instance, studies on β-glucosidases, enzymes that hydrolyze β-glucosidic bonds, demonstrate the principle of competitive inhibition by glucose and its analogs. Glucose and the transition-state analog glucono-δ-lactone act as competitive inhibitors of β-glucosidase activity. asm.org While specific kinetic data for the parent 1-Thio-D-glucose is not always detailed, the broader class of thioglycosides is known to function through this mechanism. pacific.edu

Glucose Transporter and Co-transporter Interactions

1-Thio-D-glucose interacts with the two major families of glucose transport proteins: the facilitative glucose transporters (GLUTs) and the sodium-D-glucose co-transporters (SGLTs).

Investigation of Binding Affinities and Kinetics with Glucose Transporters (GLUTs)

The GLUT family of proteins (e.g., GLUT1, GLUT4) are facilitative transporters that mediate the movement of glucose across cell membranes down its concentration gradient. nih.govuvm.edu The kinetic properties of these transporters, such as the Michaelis constant (Kₘ), describe their affinity for their substrate. For example, GLUT1 and GLUT4, which are crucial for glucose uptake in many tissues, have distinct kinetic profiles for D-glucose. nih.gov

While it is established that these transporters recognize various glucose analogs, detailed studies quantifying the specific binding affinities and transport kinetics of 1-Thio-D-glucose with individual GLUT isoforms are not extensively documented in current literature. However, the general substrate specificities of GLUTs have been characterized, providing a basis for understanding potential interactions.

Mechanistic Studies of Sodium-D-glucose Co-transporter (SGLT) Interaction Dynamics

The SGLT family (e.g., SGLT1, SGLT2) are secondary active transporters that couple the uptake of glucose against its concentration gradient to the electrochemical potential of a sodium ion gradient. nih.gov 1-Thio-D-glucose has been used extensively as a probe and inhibitor to elucidate the complex mechanism of these co-transporters.

Kinetic studies have confirmed that thioglycosides act as competitive inhibitors of both human SGLT1 (hSGLT1) and SGLT2 (hSGLT2). researchgate.net For example, phenyl-1'-thio-β-D-glucopyranoside was found to be a more potent inhibitor of hSGLT2 than hSGLT1. researchgate.net

Furthermore, advanced biophysical techniques have provided unprecedented insight into the dynamics of this interaction. Single-molecule force spectroscopy, using an atomic force microscope (AFM) tip functionalized with 1-Thio-β-D-glucose, has been employed to directly probe the interaction with SGLT1 on the surface of living cells. nih.gov This method allows for the quantification of molecular-level parameters such as binding probability, interaction forces, and dissociation rate constants, revealing new structural and kinetic details about the energy landscape of the substrate-transporter complex. nih.gov

Influence of Ion Gradients on Transport Mechanisms and Ligand Binding

The transport of 1-Thio-D-glucose (sodium) into cells is intricately linked to and dependent upon ion gradients, primarily the electrochemical sodium (Na+) gradient. This process is a classic example of secondary active transport, where the energy stored in the ion gradient is harnessed to move the thiolated sugar against its concentration gradient. The key protein facilitating this transport is the sodium-glucose cotransporter 1 (SGLT1), a member of the solute carrier family 5 (SLC5A). wikipedia.orgwikipedia.org

The mechanism of SGLT1-mediated transport is a sequential process that relies on the binding of sodium ions to the transporter, which in turn induces a conformational change that increases the transporter's affinity for glucose and its analogs, including 1-Thio-D-glucose. nih.govnih.gov The process begins with the SGLT1 protein in an outward-facing conformation. The steep electrochemical gradient, with a higher concentration of Na+ outside the cell, drives the binding of two sodium ions to the transporter. nih.gov This binding event is crucial as it triggers a conformational shift in the SGLT1 protein, "opening up" the binding site for the sugar molecule. nih.gov

Following the binding of sodium, 1-Thio-D-glucose can then bind to its specific site on the transporter. The binding of both sodium ions and the thioglucose molecule leads to another significant conformational change in the SGLT1 protein, causing it to transition to an inward-facing occluded state. nih.gov In this state, the bound substrates are sequestered from both the extracellular and intracellular environments. Subsequently, the transporter opens towards the cell's interior, releasing the sodium ions first, driven by the low intracellular Na+ concentration. The dissociation of sodium ions decreases the transporter's affinity for 1-Thio-D-glucose, leading to its release into the cytoplasm. nih.gov The now-empty transporter then reorients to its outward-facing conformation, ready to begin another transport cycle.

This intricate coupling of Na+ and 1-Thio-D-glucose transport ensures that the uptake of the thiolated sugar is tightly regulated by the cellular ion balance. Any disruption in the sodium gradient, for instance, through the inhibition of the Na+/K+-ATPase pump that maintains it, would consequently inhibit the transport of 1-Thio-D-glucose.

Table 1: Key Factors in SGLT1-Mediated Transport of 1-Thio-D-glucose

FactorRole in TransportConsequence of Alteration
Extracellular Na+ Concentration Drives the binding of Na+ to SGLT1, initiating the transport cycle.A decrease in extracellular Na+ reduces the driving force for transport, leading to decreased uptake of 1-Thio-D-glucose.
Intracellular Na+ Concentration A low concentration facilitates the release of Na+ from the inward-facing transporter.An increase in intracellular Na+ can inhibit the release of Na+ and slow down the transport cycle.
Membrane Potential The negative intracellular potential contributes to the electrochemical gradient driving Na+ influx.Depolarization of the cell membrane reduces the driving force for Na+ entry, thus inhibiting 1-Thio-D-glucose transport.
SGLT1 Affinity for Na+ High affinity is required for efficient binding at physiological extracellular concentrations.Mutations affecting the Na+ binding site can impair the transporter's function.
SGLT1 Affinity for 1-Thio-D-glucose Dependent on the prior binding of Na+.Alterations in the sugar binding site can reduce the efficiency of transport.

Intermolecular Associations with Biological Macromolecules

Adsorption and Stabilization Effects on Lipid Bilayer Membranes

1-Thio-D-glucose (sodium) has been observed to interact with and stabilize lipid bilayer membranes. This interaction is of significant interest in the context of cell membrane stability and the creation of biocompatible interfaces. The amphiphilic nature of the molecule, with its hydrophilic glucose head and the thiol group that can interact with specific components of the membrane, allows it to adsorb onto the surface of lipid bilayers.

Role in Modulating Protein Conformational Stability

Sugars and their derivatives are well-known for their ability to stabilize proteins, and 1-Thio-D-glucose is no exception. It is thought to protect proteins from denaturation, a process where the protein loses its functional three-dimensional structure. This stabilizing effect is particularly important for proteins that are subjected to environmental stresses such as changes in temperature or pH.

The mechanism behind this stabilization is believed to involve the preferential exclusion of the thiolated sugar from the protein's surface. This creates a thermodynamically unfavorable situation for the protein to unfold, as unfolding would expose more of its surface area to the solvent, thus increasing the unfavorable interaction with 1-Thio-D-glucose. Consequently, the folded, compact state of the protein is favored. In the context of glucose-starved cells, the degradation of certain proteins is a regulated process, and the presence of glucose analogs could potentially influence the stability of these proteins. nih.gov While direct studies on 1-Thio-D-glucose are limited, the behavior of other polysaccharides and their ability to form networks and interact with proteins provides a basis for this understanding. wikipedia.org

Utilization as a Carrier for Cellular Delivery of Research Markers

A significant application of 1-Thio-D-glucose in biochemical research is its use as a carrier molecule to facilitate the entry of various research markers into cells. Its recognition by glucose transporters, particularly SGLT1, provides a specific pathway for cellular uptake.

One prominent example is the use of 1-Thio-D-glucose to functionalize gold nanoparticles (AuNPs). bohrium.com By coating AuNPs with 1-Thio-D-glucose, these nanoparticles can be targeted to cells that express glucose transporters. This approach has been successfully employed to enhance the delivery of these nanoparticles into cancer cells, which often exhibit elevated glucose uptake. bohrium.comresearchgate.net Once inside the cell, the gold nanoparticles can serve as imaging agents or for therapeutic purposes. bohrium.comuniroma1.it

Furthermore, 1-Thio-D-glucose can be labeled with radioactive isotopes, such as technetium-99m (99mTc), to create radiotracers for imaging studies. nih.gov These radiolabeled thioglucose molecules are taken up by cells through glucose transporters, allowing for the visualization of glucose metabolism in tissues. This has potential applications in tumor imaging, as cancerous tissues often have a higher metabolic rate and therefore a greater uptake of glucose and its analogs. nih.govnih.gov The use of fluorescently labeled glucose analogs, such as 2-NBDG, has also been a common method for monitoring glucose uptake, although recent studies suggest its uptake mechanism may be independent of known glucose transporters. semanticscholar.orgplos.orgresearchgate.net

Table 2: Applications of 1-Thio-D-glucose as a Cellular Delivery Carrier

ApplicationResearch Marker/PayloadTarget Cells/TissuesResearch Finding
Nanoparticle Delivery Gold Nanoparticles (AuNPs)Cancer cells (e.g., ovarian, glioma)Enhanced uptake of AuNPs in cancer cells compared to non-functionalized nanoparticles, leading to improved therapeutic and diagnostic potential. bohrium.comresearchgate.net
Radiotracer Imaging Technetium-99m (99mTc)Tumor cells (e.g., brain, colorectal, lung)99mTc-labeled 1-Thio-D-glucose shows uptake in tumor cells, demonstrating its potential as a tumor-seeking agent for diagnostic imaging. nih.govnih.gov
Drug Delivery Methotrexate (loaded on AuNPs)Cancer cellsThiol-functionalized gold nanoparticles can be loaded with anticancer drugs, with the glucose moiety facilitating cellular uptake. uniroma1.it

Applications of 1 Thio D Glucose Sodium As a Research Tool and in Materials Science

Glycosyl Donor in Complex Carbohydrate Synthesis

1-Thio-β-D-glucose sodium salt serves as a crucial building block in the chemical synthesis of complex oligosaccharides and glycoconjugates. researchgate.netresearchgate.net In this context, it functions as a glycosyl donor, a molecule that provides the sugar unit to be attached to another molecule (the glycosyl acceptor) to form a glycosidic bond. nih.gov The sulfur linkage at the anomeric center makes thioglycosides like 1-thio-β-D-glucose more stable than their O-glycoside counterparts under various reaction conditions, yet they can be readily activated for glycosylation under specific promotion. nih.govnih.gov

The activation of these thioglycoside donors is a key step and can be achieved using a variety of thiophilic promoters. researchgate.net These promoters react with the sulfur atom, converting the anomeric group into a good leaving group and facilitating the nucleophilic attack by the hydroxyl group of the glycosyl acceptor. nih.gov Common activators include halonium ions (e.g., from N-iodosuccinimide/triflic acid), metallic salts, and other electrophilic reagents. researchgate.netnih.gov The choice of promoter and reaction conditions can influence the stereochemical outcome of the glycosylation, allowing for the controlled synthesis of specific anomeric linkages (α or β). nih.gov

The stability of 1-thio-β-D-glucose to a wide range of reaction conditions used for installing and removing protecting groups on other parts of the sugar molecule makes it an ideal glycosyl donor for multi-step syntheses of complex carbohydrates. nih.gov This has enabled the construction of biologically important oligosaccharides that are involved in numerous cellular processes. rsc.org

Table 1: Promoters for the Activation of Thioglycoside Donors

Development of Glycomimetics with Modulated Biochemical Properties

Glycomimetics are molecules that mimic the structure and/or function of carbohydrates. 1-Thio-β-D-glucose is a valuable precursor for the synthesis of glycomimetics where the natural O-glycosidic bond is replaced by a more stable S-glycosidic (thio-ether) bond. researchgate.net This modification has profound effects on the biochemical properties of the resulting molecule. The thio-ether linkage is significantly more resistant to enzymatic hydrolysis by glycosidases compared to the corresponding O-glycosidic bond. rsc.org

This enhanced stability makes thioglycoside-based glycomimetics potent metabolic inhibitors and decoys. researchgate.net When introduced into biological systems, they can intercept and inhibit enzymes involved in glycan biosynthesis, leading to the truncation of cell-surface glycans. researchgate.net This has been shown to reduce the expression of certain cell-surface carbohydrate structures, which can in turn modulate cellular adhesion and signaling processes. researchgate.net The increased lipophilicity of some thio-glycomimetics can also enhance their biological activity. researchgate.net

Table 2: Comparison of O-Glycosides and S-Glycosides

Functionalization of Nanomaterials for Biochemical Assays (e.g., Gold Nanoparticle Stabilization for Colorimetric Bioassays)

The thiol group of 1-thio-β-D-glucose has a strong affinity for noble metal surfaces, particularly gold. This property is extensively exploited for the functionalization of gold nanoparticles (AuNPs). frontiersin.org When 1-thio-β-D-glucose is mixed with a solution of AuNPs, it self-assembles onto the nanoparticle surface, forming a stable monolayer with the glucose moieties exposed to the surrounding environment. This process not only stabilizes the nanoparticles, preventing their aggregation, but also confers biocompatibility and specific recognition properties. frontiersin.org

These "glyco-gold nanoparticles" are widely used in the development of colorimetric bioassays. nih.gov The principle behind these assays is often based on the aggregation of the AuNPs, which is accompanied by a distinct color change from red to blue. For instance, in the presence of an analyte that can bind to the glucose units on multiple nanoparticles (e.g., a lectin with multiple carbohydrate-binding sites), the nanoparticles are cross-linked, leading to aggregation and a visible color change. researchgate.net This allows for the simple and rapid visual detection of the analyte.

Furthermore, these functionalized nanoparticles can be used in biosensors for glucose itself. In one approach, glucose oxidase is immobilized on the surface of the glyco-gold nanoparticles. researchgate.net The enzyme catalyzes the oxidation of glucose, and the resulting signal can be detected electrochemically, with the gold nanoparticles enhancing the signal transduction. nih.govresearchgate.net

Reagent in Thiol-Ene "Click" Chemistry and Polymer Synthesis

The thiol group of 1-thio-β-D-glucose makes it a suitable reagent for thiol-ene "click" chemistry. caymanchem.com This is a highly efficient and versatile chemical reaction that involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an ene). wikipedia.org The reaction proceeds rapidly under mild conditions, often initiated by UV light, and with high yields, making it a powerful tool for materials synthesis and bioconjugation. nih.govnih.gov

1-Thio-β-D-glucose can be reacted with polymers or monomers containing alkene functional groups to create well-defined glycopolymers. researchgate.net These sugar-decorated polymers have numerous potential applications in biomedicine, such as for drug delivery, tissue engineering, and as mimics of biological glycans. The thiol-ene reaction provides a straightforward method for attaching the glucose units to the polymer backbone with high efficiency. researchgate.net

This chemistry has also been used for surface modification, where surfaces functionalized with alkenes can be patterned with glucose moieties by reacting them with 1-thio-β-D-glucose. researchgate.net This allows for the creation of surfaces with specific carbohydrate recognition properties, which can be used to study cell adhesion and other biological phenomena. researchgate.net

Table 3: Features of Thiol-Ene "Click" Chemistry

Probes for Investigating Cellular Metabolism and Transport Mechanisms

As an analog of glucose, 1-thio-β-D-glucose can be used as a probe to investigate the mechanisms of glucose uptake and metabolism in living cells. caymanchem.com Because it is recognized by glucose transporters, it can be used to study the kinetics and specificity of these important membrane proteins. nih.gov For example, it has been used to study the sodium-glucose cotransporter 1 (SGLT1), which is responsible for glucose absorption in the intestine and reabsorption in the kidneys. solvobiotech.comwikipedia.orgplos.org

To facilitate its detection, 1-thio-β-D-glucose can be labeled, for instance, with a radioactive isotope like technetium-99m. caymanchem.com This allows researchers to track its uptake and distribution in cells and tissues, providing insights into glucose metabolism in both healthy and diseased states, such as cancer and diabetes. frontiersin.org Cancer cells often exhibit increased glucose uptake, and radiolabeled 1-thio-β-D-glucose can be used as an imaging agent to visualize tumors.

Furthermore, by observing how 1-thio-β-D-glucose is processed by cellular machinery, researchers can gain a better understanding of the metabolic fate of glucose. nih.govnih.govcsun.edu The sulfur atom can alter its interaction with metabolic enzymes compared to glucose, providing a tool to dissect specific steps in metabolic pathways. caymanchem.com Studies with 1-thio-β-D-glucose can also help in understanding the function of various glucose transporters (GLUTs) that mediate the facilitated diffusion of glucose across cell membranes. nih.govwikipedia.orgnih.govyoutube.com

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing and characterizing 1-Thio-α-D-glucose (sodium)?

  • Methodological Answer : Synthesis typically involves thiolation of glucose derivatives. A common approach includes reacting 1-bromo-α-D-glucose with sodium hydrosulfide under controlled pH (7–9) and temperature (40–60°C) to introduce the thiol group. Post-synthesis purification via ion-exchange chromatography or crystallization in ethanol-water mixtures ensures removal of unreacted precursors. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity assessment via ultra-performance liquid chromatography with evaporative light scattering detection (UPLC-ELSD) is recommended, as described for sugar quantification in analogous studies .

Q. How can researchers ensure the stability of 1-Thio-α-D-glucose (sodium) under varying experimental conditions?

  • Methodological Answer : Stability studies should evaluate temperature, pH, and oxidation susceptibility. For example:

  • Thermal stability : Store lyophilized samples at –20°C and monitor decomposition via high-performance liquid chromatography (HPLC) over 30 days.
  • pH sensitivity : Test aqueous solutions across pH 3–9 using phosphate buffers; measure thiol group integrity via Ellman’s assay.
  • Oxidative protection : Add antioxidants (e.g., 1 mM EDTA) and maintain inert atmospheres (N₂) during handling. Data should be compared to literature values for similar thioglycosides to identify degradation thresholds .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of 1-Thio-α-D-glucose (sodium) in enzymatic assays?

  • Methodological Answer : Contradictions may arise from enzyme source variability or assay conditions. To address this:

  • Standardize enzyme sources : Use recombinant enzymes (e.g., glycosidases) with verified activity.
  • Control variables : Fix buffer ionic strength (e.g., 50 mM Tris-HCl), temperature (37°C), and substrate concentration (0.1–1 mM).
  • Validate kinetics : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) and compare with published kinetic parameters. Triangulate results with orthogonal methods like fluorescence quenching assays .

Q. How can researchers design experiments to probe the interaction between 1-Thio-α-D-glucose (sodium) and sulfhydryl-reactive enzymes?

  • Methodological Answer : Focus on structural and functional analyses:

  • Docking studies : Use computational tools (e.g., AutoDock Vina) to model ligand-enzyme interactions, prioritizing cysteine residues.
  • Site-directed mutagenesis : Modify candidate cysteine residues in the enzyme (e.g., Cys→Ala mutants) and compare activity with wild-type via spectrophotometric assays.
  • Competitive inhibition assays : Co-incubate the compound with known inhibitors (e.g., iodoacetamide) and measure IC₅₀ shifts. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with broader research goals .

Q. What methodologies address discrepancies in the compound’s spectroscopic data across studies?

  • Methodological Answer : Discrepancies often stem from solvent effects or instrument calibration. Mitigation steps include:

  • Solvent standardization : Use deuterated water (D₂O) for NMR to avoid proton exchange interference.
  • Cross-lab validation : Share samples with collaborating labs for parallel analysis via identical protocols (e.g., 600 MHz NMR, ESI-MS).
  • Data transparency : Publish raw spectral files and processing parameters (e.g., apodization functions) to enable reproducibility. This aligns with principles of methodological rigor emphasized in analytical chemistry literature .

Data Contradiction and Analysis Frameworks

Q. How should researchers systematically analyze conflicting data on the biological activity of 1-Thio-α-D-glucose (sodium)?

  • Methodological Answer : Apply a structured approach:

Meta-analysis : Aggregate data from ≥5 independent studies; use statistical tools (e.g., RevMan) to calculate weighted effect sizes and heterogeneity indices (I²).

Sensitivity testing : Exclude outliers and re-analyze trends.

In silico validation : Cross-reference with molecular dynamics simulations to assess ligand-receptor binding consistency.
This mirrors conflict-resolution strategies in interdisciplinary studies, where hierarchical identity models (e.g., leading activities theory) guide interpretation of complex datasets .

Methodological Tables

Parameter Recommended Technique Purpose Reference
Purity assessmentUPLC-ELSDQuantify residual solvents/byproductsKoh et al. (2018)
Structural confirmation¹³C NMR (125 MHz, D₂O)Verify thiol group substitutionAgius et al. (2018)
Enzyme binding affinityITCMeasure thermodynamic parameters (ΔH, Kd)Premier Dissertations (2023)

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